4-Fluorophenethyl isocyanate

Physicochemical characterization Reaction engineering Solvent selection

Researchers developing piezoelectric cellulose devices or conducting SAR studies on 5-HT2A/MT2 receptors require the para-fluoro phenyl ethyl motif. Generic substitution with unsubstituted phenethyl isocyanate (CAS 1943-82-4) fails due to significantly altered electrophilicity-resulting in a >20 °C lower boiling point, 6.7% lower density, and a LogP over 1.3 units higher, fundamentally changing reaction kinetics and product properties. • Explicitly claimed in patented piezoelectric cellulose grafting methodology • Preferred starting material for 5-HT2A/MT2 ligand design requiring para-fluoro geometry • Higher electrophilicity enables faster nucleophilic additions vs. non-fluorinated analog • Utilized in platinum-isocyanate complex synthesis for catalysis research Supplied with full QC documentation. Ships under temperature-controlled conditions (2-8 °C).

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 65535-53-7
Cat. No. B1336053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenethyl isocyanate
CAS65535-53-7
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN=C=O)F
InChIInChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2
InChIKeyFDCHHLBMDMJXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenethyl Isocyanate Overview


4-Fluorophenethyl isocyanate (CAS 65535-53-7; molecular formula C9H8FNO) is a para-fluorinated derivative of phenethyl isocyanate . It is characterized by a fluorine atom at the para position of the phenyl ring and an isocyanate group (-NCO) attached via an ethyl spacer . This structure confers distinct physicochemical and electronic properties that differentiate it from its non-fluorinated analog and other positional isomers [1].

1 Fluorinated building block with tunable electrophilicity via para-F –I effect
2 Supports reaction engineering where elevated bp and modified LogP matter
3 Material science and SAR studies requiring a para-fluoro ethyl spacer

Why 4-Fluorophenethyl Isocyanate Is Irreplaceable


Generic substitution with phenethyl isocyanate (CAS 1943-82-4) fails because the para-fluoro substituent in 4-fluorophenethyl isocyanate introduces an electron-withdrawing inductive effect that substantially alters the electrophilicity of the isocyanate group and the physicochemical behavior of the molecule [1]. This results in a >20 °C higher boiling point, a 6.7% higher density, and a LogP reduced by over 1.3 units compared to the unsubstituted analog [2][3]. In applications such as piezoelectric device fabrication, the para-fluoro moiety is explicitly required for effective grafting to cellulose fibers, whereas the unsubstituted phenethyl isocyanate is not listed among the operative additives [4].

Unsubstituted phenethyl isocyanate lacks electron-withdrawing group, reducing isocyanate electrophilicity and potentially altering coupling efficiency.
Higher boiling point and density (>20 °C, +6.7%) of the fluoro compound shift distillation and phase behavior; generic analog may not match reaction windows.
Patent-explicit cellulose grafting application requires para-fluoro moiety; unsubstituted analog is not claimed, making substitution invalid for that process.

4-Fluorophenethyl Isocyanate vs. Closest Analogs


Physicochemical Differentiation vs. Unsubstituted Analog

4-Fluorophenethyl isocyanate exhibits a boiling point of 232–233 °C, a density of 1.1342 g/mL at 25 °C, and a LogP of 1.704 [1]. In contrast, the unsubstituted phenethyl isocyanate has a boiling point of 210 °C, a density of 1.063 g/mL at 25 °C, and a predicted LogP of approximately 3.02 [2]. The para-fluoro substituent increases the boiling point by 22–23 °C, raises the density by 6.7%, and reduces the LogP by more than 1.3 units.

Physicochemical Differentiation
Head-to-head
bp 232–233 °C (vs. 210 °C); density 1.1342 (vs. 1.063); LogP 1.70 (vs. ~3.02)
Informs process design and solvent selection
Lit. values at atmospheric pressure
Physicochemical characterization Reaction engineering Solvent selection

Para-Fluoro Electronic Activation

Electron-withdrawing groups located on the aryl ring of aryl isocyanates have been shown to distinctly increase the rate of cycloaddition reactions [1]. The para-fluoro substituent in 4-fluorophenethyl isocyanate exerts a –I (negative inductive) effect, withdrawing electron density from the aromatic ring and, through the ethyl spacer, from the isocyanate nitrogen . This increases the electrophilicity of the isocyanate carbon relative to the unsubstituted phenethyl isocyanate. While direct kinetic data for 4-fluorophenethyl isocyanate vs. phenethyl isocyanate are not available in the retrieved literature, the class-level principle is well established for aryl isocyanates [1].

Electronic Activation
Class-level
Para-F –I effect increases isocyanate carbon electrophilicity
Supports faster nucleophilic addition kinetics
Direct kinetic data not available
Reactivity modulation Electrophilic addition Structure-activity relationship

Piezoelectric Device Application

A patent (US20160284978) explicitly claims a piezoelectric device comprising a paper film of cellulose fibers containing an additive grafted to the cellulose, wherein the additive is selected from a group that includes 4-fluorophenethyl isocyanate [1]. The group does not include unsubstituted phenethyl isocyanate. The 4-fluorophenethyl isocyanate is utilized as a grafting agent to functionalize the cellulose fiber surface, imparting properties required for piezoelectric performance [1].

Piezoelectric Device Use
Reported
Explicitly claimed as grafting additive in US20160284978; unsubstituted analog excluded
Validates application-specific requirement
Patent methodology
Materials science Piezoelectric devices Surface functionalization

Positional Isomer Differentiation (Para vs. Ortho)

The para-fluoro isomer (4-fluorophenethyl isocyanate) and the ortho-fluoro isomer (2-fluorophenethyl isocyanate) are distinct chemical entities with different CAS numbers (65535-53-7 vs. 480439-39-2) [1]. In a related class, 4-fluorophenyl isocyanate has been reported to exhibit anticancer activity with an IC50 of approximately 50 µM and to bind the MT2 receptor . The para substitution pattern is often preferred in medicinal chemistry for optimal receptor fit and metabolic stability compared to ortho substitution, which introduces steric hindrance. Procurement of the specific para-isomer ensures the intended spatial orientation in target binding pockets, which is critical for structure-activity relationship (SAR) studies.

Para vs. Ortho Isomer
Class-level
Para-substitution often preferred for receptor fit; ortho introduces steric hindrance
Critical for SAR interpretation
Data to verify for this specific pair
Medicinal chemistry Positional isomerism Receptor binding

Ethyl Spacer Differentiation vs. Fluorophenyl Analog

4-Fluorophenyl isocyanate (CAS 1195-45-5), which lacks the ethyl spacer, is a liquid with a boiling point of 68 °C (at reduced pressure) and a density of 1.206 g/mL [1]. 4-Fluorophenethyl isocyanate, containing a –CH₂CH₂– spacer between the aromatic ring and the isocyanate group, is a solid at room temperature with a significantly higher atmospheric boiling point of 232–233 °C and a density of 1.1342 g/mL [2]. The ethyl spacer introduces increased molecular flexibility and alters the steric environment around the reactive isocyanate group.

Ethyl Spacer Effect
Head-to-head
Solid (room temp); bp 232–233 °C (atm) vs. 4-fluorophenyl isocyanate liquid; bp 68 °C (reduced)
Handling advantage and distinct steric profile
Atmospheric vs. reduced pressure bp
Synthetic intermediate selection Physical property tuning Steric effects

4-Fluorophenethyl Isocyanate Application Scenarios


Urea and Carbamate Synthesis

4-Fluorophenethyl isocyanate is the preferred starting material when a more electrophilic isocyanate is required for faster nucleophilic addition reactions with amines or alcohols [1]. Its higher boiling point (232–233 °C) relative to unsubstituted phenethyl isocyanate (210 °C) [2] and its solid physical state offer distinct handling and reaction temperature flexibility. It is appropriate for producing ureas and carbamates that incorporate the para-fluorophenyl ethyl moiety for downstream structure-activity relationship studies .

Cellulose Functionalization for Piezoelectric Devices

In the fabrication of piezoelectric devices comprising cellulose fiber paper films, 4-fluorophenethyl isocyanate is explicitly claimed as a grafting additive [3]. It is used to covalently modify the cellulose surface, imparting properties essential for piezoelectric performance. Researchers and manufacturers developing flexible piezoelectric sensors or energy harvesters should procure this specific compound to align with the disclosed patent methodology [3].

Para-Fluoro Phenyl Ethyl SAR Studies

When designing ligands for receptors such as 5-HT2A or MT2 where a para-fluoro phenyl ethyl motif is required, 4-fluorophenethyl isocyanate provides the precise geometry and electronic profile . The para-fluoro substituent modulates electron density and metabolic stability, while the ethyl spacer provides conformational flexibility. Using the ortho-isomer or the non-fluorinated analog would alter binding affinity and potentially invalidate SAR conclusions.

Platinum Complexes with Fluorinated Ligands

4-Fluorophenethyl isocyanate has been utilized to synthesize platinum complexes featuring isocyanate ligands . The fluorine atom affects intermolecular interactions and complex stability. Researchers investigating catalytic properties or materials applications of such complexes should select 4-fluorophenethyl isocyanate to introduce the specific para-fluoro phenyl ethyl isocyanate ligand set.

Application
Selection Property
Validation Focus
Urea / Carbamate Synthesis
Enhanced electrophilicity and solid-state handling
Reaction kinetics and yield profiling
Cellulose Functionalization (Piezoelectric)
Patent-claimed grafting additive
Device performance per disclosed methodology
Para-Fluoro Phenyl Ethyl SAR Studies
Correct positional isomer and ethyl spacer geometry
Receptor binding and metabolic stability assays
Platinum Complex Synthesis
Fluorinated isocyanate ligand
Complex stability and catalytic screening

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